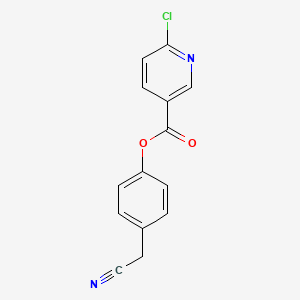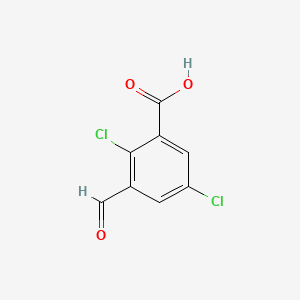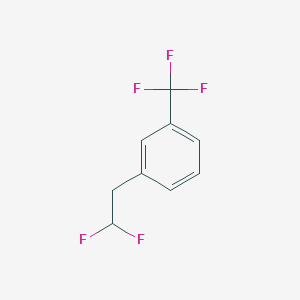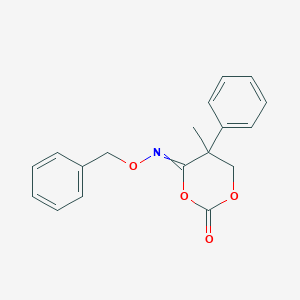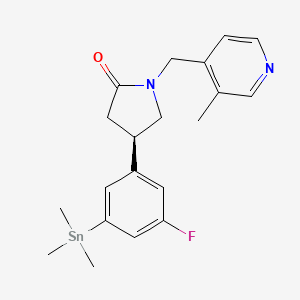
(r)-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrrolidine-2-one core, a fluorinated phenyl group, and a trimethylstannyl substituent, making it a valuable subject for research in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one typically involves multiple steps, including the formation of the pyrrolidine-2-one core, the introduction of the fluorinated phenyl group, and the attachment of the trimethylstannyl substituent. Common synthetic routes may include:
Formation of Pyrrolidine-2-one Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of Fluorinated Phenyl Group: This can be achieved through electrophilic aromatic substitution reactions using fluorinated benzene derivatives.
Attachment of Trimethylstannyl Substituent: This step typically involves the use of organotin reagents under palladium-catalyzed coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: The trimethylstannyl group can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille reaction, are frequently employed for substituting the trimethylstannyl group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can introduce a wide range of functional groups, such as halides, alkyls, or aryls.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structural features may enable it to interact with specific biological targets, making it a candidate for drug development. Studies may focus on its activity against certain diseases, its pharmacokinetics, and its safety profile.
Industry
In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties. Its ability to undergo various chemical reactions makes it a versatile component in the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The fluorinated phenyl group and the pyrrolidine-2-one core may play crucial roles in binding to these targets, while the trimethylstannyl group could influence the compound’s pharmacokinetics and distribution.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-4-(3-Fluorophenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one: Lacks the trimethylstannyl group, which may affect its reactivity and applications.
®-4-(3-Chloro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one: Contains a chlorine atom instead of fluorine, which can alter its chemical properties and biological activity.
®-4-(3-Fluoro-5-(trimethylsilyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one:
Uniqueness
The presence of the trimethylstannyl group in ®-4-(3-Fluoro-5-(trimethylstannyl)phenyl)-1-((3-methylpyridin-4-yl)methyl)pyrrolidine-2-one makes it unique compared to similar compounds. This group can participate in specific reactions, such as Stille coupling, which are not possible with other substituents. Additionally, the combination of the fluorinated phenyl group and the pyrrolidine-2-one core provides a distinct set of chemical and biological properties that can be leveraged in various applications.
Eigenschaften
Molekularformel |
C20H25FN2OSn |
|---|---|
Molekulargewicht |
447.1 g/mol |
IUPAC-Name |
(4R)-4-(3-fluoro-5-trimethylstannylphenyl)-1-[(3-methylpyridin-4-yl)methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C17H16FN2O.3CH3.Sn/c1-12-9-19-6-5-14(12)10-20-11-15(8-17(20)21)13-3-2-4-16(18)7-13;;;;/h3-7,9,15H,8,10-11H2,1H3;3*1H3;/t15-;;;;/m0..../s1 |
InChI-Schlüssel |
BTMLLLITJFJUSH-FWELSTJRSA-N |
Isomerische SMILES |
CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=CC(=C3)[Sn](C)(C)C)F |
Kanonische SMILES |
CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=CC(=C3)[Sn](C)(C)C)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


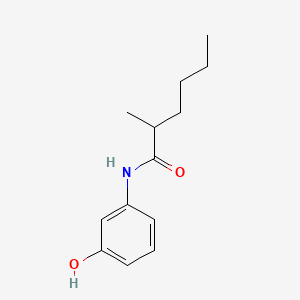
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromotriazole](/img/structure/B14012407.png)

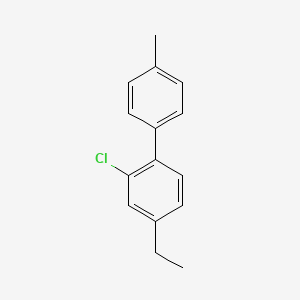
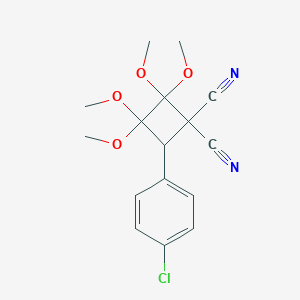

![N,N-bis(2-chloroethyl)-2-ethoxy-4-[(4-fluorophenyl)iminomethyl]aniline](/img/structure/B14012431.png)
![Tert-butyl 1-methyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14012433.png)
![6-Chlorotetrazolo[1,5-b]pyridazin-8-amine](/img/structure/B14012439.png)
